molecular formula C18H22O4 B12562233 3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[3.5]nonan-2-one CAS No. 192213-16-4

3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[3.5]nonan-2-one

Cat. No.: B12562233
CAS No.: 192213-16-4
M. Wt: 302.4 g/mol
InChI Key: OPEHKMISPRICOW-UHFFFAOYSA-N
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Description

3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[35]nonan-2-one is a complex organic compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[3.5]nonan-2-one typically involves multi-step organic reactions. One common method involves the use of the Reformatsky reagent, derived from methyl 1-bromocyclohexanecarboxylate and zinc . This reagent reacts with N′-(arylmethylidene)benzohydrazides to form the desired spirocyclic compound through intramolecular cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[3.5]nonan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spirocyclic carbon atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[3.5]nonan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[3.5]nonan-2-one involves its binding to specific molecular targets. For instance, as a covalent inhibitor, it binds to the KRAS G12C protein at a mutated cysteine residue, disrupting the protein’s function and inhibiting cancer cell proliferation . This binding occurs in the switch-II pocket of the KRAS protein, leading to its inactivation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[35]nonan-2-one is unique due to its specific structural features and the presence of methoxy groups, which may influence its reactivity and binding properties

Properties

CAS No.

192213-16-4

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

IUPAC Name

3-(1,2-dimethoxy-2-phenylethenyl)-1-oxaspiro[3.5]nonan-2-one

InChI

InChI=1S/C18H22O4/c1-20-15(13-9-5-3-6-10-13)16(21-2)14-17(19)22-18(14)11-7-4-8-12-18/h3,5-6,9-10,14H,4,7-8,11-12H2,1-2H3

InChI Key

OPEHKMISPRICOW-UHFFFAOYSA-N

Canonical SMILES

COC(=C(C1=CC=CC=C1)OC)C2C(=O)OC23CCCCC3

Origin of Product

United States

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